Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2
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Overview
Description
Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 is a conical peptide with a unique nanodonut structure . This peptide is composed of the amino acids glycine, alanine, valine, isoleucine, leucine, and two arginine residues, with an acetyl group at the N-terminus and an amide group at the C-terminus . The molecular formula of this compound is C36H68N14O8, and it has a molecular weight of 825.01 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production . The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation . After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 can undergo various chemical reactions, including:
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis typically involves the use of specific enzymes and reagents to introduce desired mutations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .
Scientific Research Applications
Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 involves its interaction with specific molecular targets and pathways. The peptide’s unique nanodonut structure allows it to form stable aggregates, which can interact with cellular membranes and proteins . These interactions can modulate various biological processes, including signal transduction, cell adhesion, and immune responses .
Comparison with Similar Compounds
Similar Compounds
Ac-Gly-Val-Nle-Arg-Ile-NH2: A selective WHSC1 inhibitor peptide composed of five amino acids.
GLY-ILE-GLY-ALA-VAL-LEU-LYS-VAL-LEU-THR-THR-GLY-LEU-PRO-ALA-LEU-ILE-SER-TRP-ILE-LYS-ARG-LYS-ARG-GLN-GLN-NH2: A peptide with a similar sequence but different functional properties.
Uniqueness
Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 is unique due to its conical nanodonut structure, which imparts distinct physicochemical properties and biological activities . This structure allows the peptide to form stable aggregates and interact with various molecular targets, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C36H68N14O8 |
---|---|
Molecular Weight |
825.0 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-3-methylpentanamide |
InChI |
InChI=1S/C36H68N14O8/c1-9-20(6)28(50-33(57)27(19(4)5)49-30(54)21(7)45-26(52)17-44-22(8)51)34(58)48-25(16-18(2)3)32(56)47-24(13-11-15-43-36(40)41)31(55)46-23(29(37)53)12-10-14-42-35(38)39/h18-21,23-25,27-28H,9-17H2,1-8H3,(H2,37,53)(H,44,51)(H,45,52)(H,46,55)(H,47,56)(H,48,58)(H,49,54)(H,50,57)(H4,38,39,42)(H4,40,41,43)/t20-,21-,23-,24-,25-,27-,28-/m0/s1 |
InChI Key |
NJZWJYWUGVGZOH-ZPLLCTTDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C |
Origin of Product |
United States |
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